Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Angelicain can be synthesized through various chemical reactions involving the precursor compounds found in Cimicifuga foetida. The synthesis typically involves the extraction of the precursor compounds followed by chemical modifications to obtain Angelicain .
Industrial Production Methods: Industrial production of Angelicain involves large-scale extraction from Cimicifuga foetida using solvents such as ethanol or methanol. The extracted compounds are then purified using chromatographic techniques to isolate Angelicain .
Chemical Reactions Analysis
Types of Reactions: Angelicain undergoes several types of chemical reactions, including:
Oxidation: Angelicain can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Angelicain into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Angelicain molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Scientific Research Applications
Angelicain has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its anti-inflammatory and antioxidant properties.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases and other medical conditions.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds
Mechanism of Action
Angelicain exerts its effects primarily through its interaction with molecular targets involved in inflammation and oxidative stress. It inhibits the activity of pro-inflammatory enzymes and reduces the production of reactive oxygen species (ROS), thereby exerting its anti-inflammatory and antioxidant effects . The specific molecular pathways involved include the inhibition of the NF-κB pathway and the modulation of cytokine production .
Comparison with Similar Compounds
Angelicain is similar to other bioactive compounds found in Cimicifuga foetida, such as:
Cimifugin: Another anti-inflammatory compound with similar properties.
Ferulic Acid: Known for its antioxidant and anti-inflammatory effects.
Isoferulic Acid: Exhibits anti-inflammatory and antioxidant activities
Uniqueness: What sets Angelicain apart is its specific molecular structure, which allows it to interact uniquely with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 5-amino-2,3-dihydro-1,4-benzodioxine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-14-11(13)7-3-4-8(12)10-9(7)15-5-6-16-10/h3-4H,2,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKRRQKWCIYCOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)N)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578554 | |
Record name | Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191024-16-5 | |
Record name | Ethyl 8-amino-2,3-dihydro-1,4-benzodioxine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20578554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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